

Application Notes and Protocols: N-Phenylglycine in the Heumann Synthesis of Indigo

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Compound of Interest

Compound Name: *N*-Phenylglycine

Cat. No.: B554712

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For Researchers, Scientists, and Drug Development Professionals

Introduction

The Heumann synthesis, developed by Karl Heumann in 1890, represents a foundational method for the chemical production of indigo dye. This process and its subsequent modifications, notably the Heumann-Pfleger synthesis, have been instrumental in the large-scale industrial production of indigo, replacing natural sources. A critical intermediate in this synthesis is **N-phenylglycine**. These application notes provide a detailed overview of the role of **N-phenylglycine** in the Heumann synthesis of indigo, including protocols for its preparation and conversion to the final dye product. The information is targeted towards researchers, scientists, and professionals in drug development who may utilize these synthetic principles.

Synthesis Overview

The overall synthesis of indigo via the Heumann-Pfleger route involves two primary stages:

- **Synthesis of N-Phenylglycine:** This intermediate can be prepared through several methods, with two prominent routes being the reaction of aniline with chloroacetic acid and the Strecker synthesis involving aniline, formaldehyde, and hydrogen cyanide.^[1] The latter was an improvement for industrial-scale production.^[2]

- Conversion of **N-Phenylglycine** to Indigo: **N-phenylglycine** undergoes a high-temperature alkali fusion to induce cyclization, forming an indoxyl salt. This intermediate is then oxidized, typically by air, to yield indigo.[2][3] The addition of sodium amide in the Pfleger modification significantly improved reaction conditions and yields.[2]

Quantitative Data Summary

The following tables summarize the key quantitative parameters associated with the Heumann and Heumann-Pfleger syntheses of indigo.

Table 1: Reaction Conditions for the Conversion of **N-Phenylglycine** to Indoxyl

| Synthesis Method | Key Reagents | Temperature | Yield of Indigo | Reference(s) |
|----------------------------|---|-------------|-----------------|--------------|
| Original Heumann Synthesis | Molten Alkali (NaOH/KOH) | ~300°C | Low | [1][2] |
| Heumann-Pfleger Synthesis | Molten Alkali (NaOH/KOH), Sodium Amide (NaNH ₂) | 200-220°C | Up to 90% | [4][5] |

Table 2: Laboratory-Scale Synthesis of **N-Phenylglycine** from Aniline and Chloroacetic Acid

| Reactant | Molar Mass (g/mol) | Amount (g) | Moles | Reference(s) |
|---------------------|--------------------|---------------|------------|--------------|
| Chloroacetic Acid | 94.50 | 19 | ~0.20 | [6] |
| Aniline | 93.13 | 18.6 | ~0.20 | [6] |
| 2N Sodium Hydroxide | 40.00 | - | - | [6] |
| Product | | | | |
| N-Phenylglycine | 151.17 | 22-24 (Yield) | ~0.15-0.16 | [6] |

Experimental Protocols

Protocol 1: Laboratory-Scale Synthesis of N-Phenylglycine from Aniline and Chloroacetic Acid

This protocol is adapted from established laboratory procedures for the synthesis of **N-phenylglycine**.^{[6][7]}

Materials:

- Chloroacetic acid
- Aniline
- 2 N Sodium Hydroxide (NaOH) solution
- Ice
- Deionized water
- Round-bottom flask with reflux condenser
- Heating mantle
- Magnetic stirrer
- Beakers
- Büchner funnel and filter paper

Procedure:

- In a round-bottom flask, neutralize 19 g of chloroacetic acid with 100 mL of 2 N NaOH solution. This should be done in a cold water or ice bath to control the exothermic reaction.
- To the neutralized solution, add 18.6 g of aniline.
- Fit the flask with a reflux condenser and heat the mixture to boiling. Continue boiling under reflux until the aniline has completely reacted and dissolved.

- After the reaction is complete, cool the mixture. **N-phenylglycine** will separate as an oil, which should crystallize upon stirring or scratching the inside of the flask.
- Cool the mixture further in an ice bath to ensure complete crystallization.
- Collect the crystalline **N-phenylglycine** by vacuum filtration using a Büchner funnel.
- Wash the collected crystals with a small amount of ice-cold water to remove impurities.
- Dry the purified **N-phenylglycine**. The expected yield is 22-24 g.[6]

Protocol 2: Conceptual Outline of the Industrial Heumann-Pfleger Synthesis of Indigo from N-Phenylglycine

The following protocol is a conceptual outline based on descriptions of the industrial Heumann-Pfleger process.[2][5] Caution: This process involves hazardous materials and high temperatures and should only be performed by trained professionals with appropriate safety equipment.

Materials:

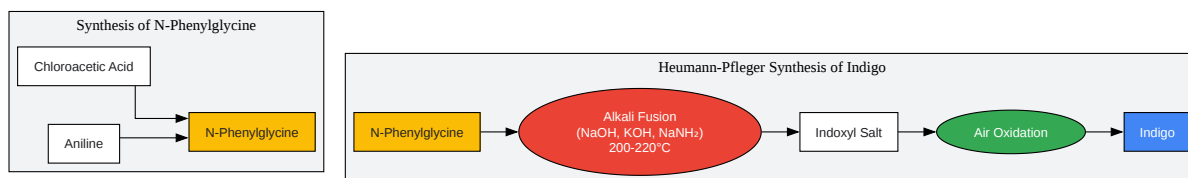
- **N-Phenylglycine**
- Sodium hydroxide (NaOH)
- Potassium hydroxide (KOH)
- Sodium amide (NaNH₂)
- Inert atmosphere (e.g., Nitrogen)
- High-temperature reactor

Procedure:

- Prepare a molten mixture of sodium hydroxide, potassium hydroxide, and sodium amide in a high-temperature reactor under an inert atmosphere.

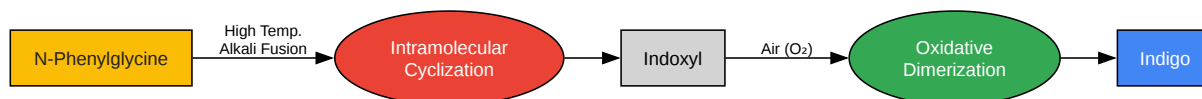
- Carefully add **N-phenylglycine** to the molten alkali mixture. The temperature of the fusion should be maintained at approximately 200-220°C.
- The fusion is held at this temperature to facilitate the cyclization of **N-phenylglycine** to the indoxyl salt.
- After the reaction is complete, the molten mass containing the indoxyl salt is cooled and then dissolved in water.
- Air is then bubbled through the aqueous solution. This oxidizes the indoxyl, which dimerizes and precipitates as the insoluble blue indigo dye.
- The precipitated indigo is then collected, washed to remove impurities, and dried.

Diagrams



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Caption: Workflow for the Heumann-Pfleger synthesis of indigo.



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Caption: Key transformations in the conversion of **N-phenylglycine** to indigo.

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